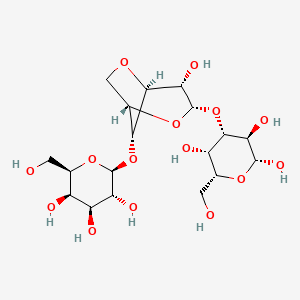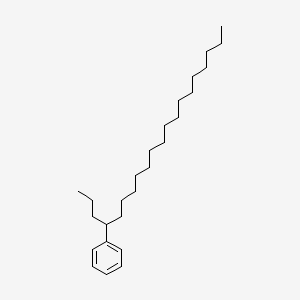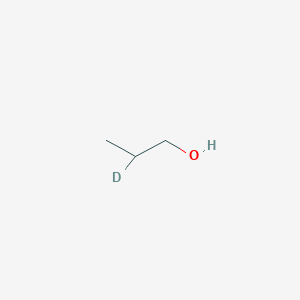
2-Butanone, 4-trimethylhydrazino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-trimethylhydrazino- is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.2147 g/mol It is a derivative of butanone, where the hydrazino group is substituted at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-trimethylhydrazino- typically involves the reaction of butanone with trimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 2-Butanone, 4-trimethylhydrazino- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-trimethylhydrazino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted butanone derivatives .
Applications De Recherche Scientifique
2-Butanone, 4-trimethylhydrazino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-trimethylhydrazino- involves its interaction with molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved include nucleophilic attack and subsequent formation of stable adducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanone: A simpler ketone without the hydrazino group.
Hydrazine: A compound with two nitrogen atoms bonded to each other, lacking the butanone structure.
Trimethylhydrazine: A derivative of hydrazine with three methyl groups attached to the nitrogen atoms.
Uniqueness
2-Butanone, 4-trimethylhydrazino- is unique due to the presence of both the butanone and trimethylhydrazino moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
74773-77-6 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-[dimethylamino(methyl)amino]butan-2-one |
InChI |
InChI=1S/C7H16N2O/c1-7(10)5-6-9(4)8(2)3/h5-6H2,1-4H3 |
Clé InChI |
WSBLJVPNLNUZCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCN(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
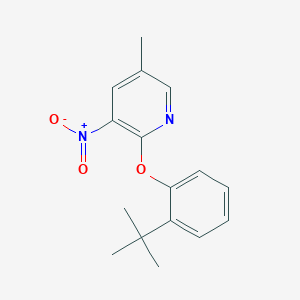
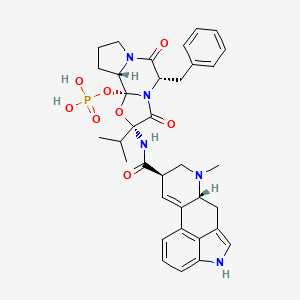


![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
